molecular formula C49H93NO5 B054644 Mea cholate CAS No. 124536-24-9

Mea cholate

Cat. No.: B054644
CAS No.: 124536-24-9
M. Wt: 776.3 g/mol
InChI Key: BTSSEYZKDFVGFN-QSPPONFGSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trioctylmethylammonium cholate is a quaternary ammonium salt, specifically a halogenated quaternary ammonium compound. These compounds are known for their surfactant properties and are widely used in various industrial applications. Trioctylmethylammonium cholate is particularly noted for its role in phase transfer catalysis and as an extractant in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trioctylmethylammonium cholate typically involves the reaction of trioctylamine with methyl chloride. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of trioctylmethylammonium cholate follows similar steps but on a larger scale. The use of continuous reactors and distillation columns ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Trioctylmethylammonium cholate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in organic solvents like chloroform or dichloromethane.

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield various alkylated products.

Scientific Research Applications

Trioctylmethylammonium cholate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trioctylmethylammonium cholate exerts its effects is primarily through its surfactant

Properties

CAS No.

124536-24-9

Molecular Formula

C49H93NO5

Molecular Weight

776.3 g/mol

IUPAC Name

methyl(trioctyl)azanium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H54N.C24H40O5/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h5-25H2,1-4H3;13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/q+1;/p-1/t;13-,14+,15-,16+,17?,18?,19-,20+,22?,23+,24-/m.1/s1

InChI Key

BTSSEYZKDFVGFN-QSPPONFGSA-M

Isomeric SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C[C@H](CCC(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

MeA cholate
trioctylmethylammonium cholate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.